molecular formula C26H27BrN2O3 B14255843 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide CAS No. 364748-53-8

2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide

Cat. No.: B14255843
CAS No.: 364748-53-8
M. Wt: 495.4 g/mol
InChI Key: OHEBITXQPLTFFA-UHFFFAOYSA-N
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Description

2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dimethylphenyl group, a methoxyphenyl group, and a benzamide core

Preparation Methods

The synthesis of 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzamide core: This can be achieved through the reaction of 2-bromobenzoic acid with an appropriate amine under acidic conditions to form the benzamide.

    Introduction of the dimethylphenyl group: This step involves the reaction of the benzamide with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Addition of the methoxyphenyl group: The final step involves the reaction of the intermediate product with 4-methoxyaniline under similar coupling conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:

    2-bromo-N-methylbenzamide: This compound lacks the dimethylphenyl and methoxyphenyl groups, making it less complex and potentially less selective in its biological activity.

    N-(4-fluorophenyl)-2-bromobenzamide: This compound contains a fluorine atom instead of a methoxy group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.

Properties

CAS No.

364748-53-8

Molecular Formula

C26H27BrN2O3

Molecular Weight

495.4 g/mol

IUPAC Name

2-bromo-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C26H27BrN2O3/c1-17-9-8-10-18(2)23(17)28-25(31)26(3,4)29(19-13-15-20(32-5)16-14-19)24(30)21-11-6-7-12-22(21)27/h6-16H,1-5H3,(H,28,31)

InChI Key

OHEBITXQPLTFFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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